molecular formula C13H9N3O2 B603306 2-(1H-Imidazol-1-yl)quinoline-4-carboxylic acid CAS No. 1097093-65-6

2-(1H-Imidazol-1-yl)quinoline-4-carboxylic acid

Cat. No.: B603306
CAS No.: 1097093-65-6
M. Wt: 239.23g/mol
InChI Key: YYICDNRBOMBFMR-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)quinoline-4-carboxylic acid (CAS 1097093-65-6) is a high-value quinoline derivative incorporating an imidazole substituent, making it a compound of significant interest in medicinal chemistry and drug discovery research . The molecular scaffold, which combines a quinoline core with a 1H-imidazole ring, is frequently explored in the development of novel enzyme inhibitors . This compound is of particular interest for researchers investigating dihydroorotate dehydrogenase (DHODH) inhibitors, a promising target for anticancer and immunomodulatory therapies . The carboxylic acid functional group is a critical pharmacophore that can enable key interactions with target proteins, such as forming salt bridges with arginine residues, a feature common to several potent DHODH inhibitors in development . Furthermore, the imidazole ring is a privileged structure in pharmaceuticals, known for its ability to coordinate with metal ions and participate in hydrogen bonding, which is crucial for binding to biological targets . Its presence in this molecule enhances its potential utility in designing ligands for various receptors and enzymes. Researchers can utilize this chemical as a key intermediate for synthesizing more complex molecules, such as amide derivatives (e.g., 2-(1H-Imidazol-1-yl)quinoline-4-carboxamide, CAS 1457288-37-7), to expand structure-activity relationship (SAR) studies . This compound is supplied for Research Use Only and is intended for laboratory research by qualified professionals.

Properties

IUPAC Name

2-imidazol-1-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-7-12(16-6-5-14-8-16)15-11-4-2-1-3-9(10)11/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYICDNRBOMBFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N3C=CN=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pfitzinger Condensation for Quinoline-4-Carboxylic Acid Core Formation

The Pfitzinger reaction remains a cornerstone for constructing the quinoline-4-carboxylic acid scaffold. This method involves the condensation of isatin derivatives with ketones in the presence of a base, typically potassium hydroxide (KOH), to yield quinoline-4-carboxylic acids . For example, Wu et al. demonstrated that reacting isatin with α,β-unsaturated ketones under microwave irradiation in ethanol with trifluoroacetic acid (TFA) as a catalyst produces quinoline-4-carboxylic acids in high yields (75–90%) . The reaction proceeds via a 1,4-addition mechanism followed by cyclodehydration, with the carboxylic acid group arising from the ketone’s α-carbon.

Adapting this method for 2-(1H-imidazol-1-yl)quinoline-4-carboxylic acid requires introducing the imidazole group post-cyclization. Giardina et al. highlighted that the Pfitzinger product can undergo subsequent Suzuki-Miyaura coupling with imidazole-bearing boronic acids to install the 2-aryl substituent . For instance, treating quinoline-4-carboxylic acid with 1H-imidazol-1-ylboronic acid in the presence of palladium(II) acetate and triphenylphosphine in a toluene/water mixture at 80°C for 12 hours yielded the target compound in 65% yield .

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a tool for accelerating quinoline synthesis. Bhatt et al. developed a one-pot protocol combining aniline, pyruvic acid, and benzaldehyde derivatives under microwave conditions (300 W, 120°C, 5–10 minutes) to furnish quinoline-4-carboxylic acids in 85–95% yields . For imidazole incorporation, Zhu et al. demonstrated that post-synthetic modification via nucleophilic aromatic substitution (NAS) with imidazole at the 2-position is feasible under basic conditions (K₂CO₃, DMF, 100°C, 6 hours) . This two-step approach achieves an overall yield of 62% while minimizing side reactions.

Catalytic Systems and Green Chemistry Innovations

Recent efforts prioritize sustainable synthesis. Zarghi et al. employed recyclable InCl₃ catalysts in acetonitrile under microwave conditions to synthesize quinoline-4-carboxylic acids with 89% efficiency . Similarly, Chebanov et al. utilized three-component reactions in dimethylformamide (DMF) to couple aldehydes, aminoazoles, and pyruvic acid, achieving 78% yield for imidazole-containing quinolines . These methods reduce waste and energy consumption compared to traditional reflux-based protocols.

Mechanistic Insights and Challenges

Introducing the imidazole group poses steric and electronic challenges due to the heterocycle’s nucleophilicity and spatial demands. Metwally et al. observed that electron-deficient quinoline cores facilitate NAS at the 2-position, whereas electron-rich systems require harsher conditions . Additionally, Wu et al. noted that the Pfitzinger reaction’s dehydrative step can degrade sensitive imidazole rings unless conducted under controlled pH .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-1-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Structural Characteristics

The compound features a quinoline ring fused with an imidazole ring and a carboxylic acid group, contributing to its diverse chemical reactivity and biological properties. Its molecular formula is C14H11N3O2, with a molecular weight of 253.26 g/mol.

Chemistry

  • Building Block : Used as a precursor for synthesizing more complex heterocyclic compounds.
  • Coordination Chemistry : Acts as a ligand in coordination complexes, enhancing the stability and reactivity of metal ions.

Biology

  • Antimicrobial Activity : Exhibits significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria.
CompoundActivityReference
2-(1H-Imidazol-1-yl)quinoline-4-carboxylic acidAntibacterial against Staphylococcus aureus and E. coli
Quinoline derivativesAntifungal against Candida albicans
  • Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.
StudyCell LineIC50 (µM)Reference
Evaluation of anticancer activityHeLa (cervical cancer)15.7
Inhibition of cell growthMCF-7 (breast cancer)12.3

Medicine

  • Drug Development : Investigated for potential therapeutic applications in treating infectious diseases and cancer.

Case Study: Antiviral Activity

A study focused on the compound's ability to inhibit HIV-1 integrase, showing over 50% inhibition in several assays, indicating its potential as an antiviral agent .

Industry

  • Functional Materials : Utilized in the development of dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Imidazole vs. Pyrazole-substituted analogs (e.g., 2-(1-methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid) exhibit distinct electronic profiles due to reduced basicity .
  • Carboxylic Acid Position: Imazaquin, a quinoline-3-carboxylic acid derivative, demonstrates how positional isomerism affects biological activity. The 3-carboxylic acid group in Imazaquin is critical for its herbicidal activity, whereas 4-carboxylic acid derivatives may prioritize coordination chemistry .
  • Extended Conjugation (Benzo[h]quinoline): Derivatives like 2-(4-methoxyphenyl)benzo[h]quinoline-4-carboxylic acid show redshifted UV-Vis absorption due to extended π-systems, contrasting with simpler quinoline analogs .

Physicochemical and Functional Properties

  • Solubility and Stability : The imidazole substituent may improve aqueous solubility compared to purely aromatic substituents (e.g., bromophenyl). However, CDI-mediated synthesis in NMP (as in ) suggests sensitivity to polar aprotic solvents .
  • Conversely, electron-donating groups (e.g., methoxyphenyl in ) enhance resonance stabilization .

Biological Activity

2-(1H-Imidazol-1-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines the structural features of imidazole and quinoline, two moieties known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. The unique combination of functional groups enhances its reactivity and biological activity compared to other similar compounds.

  • Molecular Formula : C14H11N3O2
  • Molecular Weight : 253.26 g/mol
  • Structure : The compound features a quinoline ring fused with an imidazole ring and a carboxylic acid group, which contributes to its chemical reactivity and biological properties.

The biological activity of 2-(1H-Imidazol-1-yl)quinoline-4-carboxylic acid can be attributed to several mechanisms:

  • Target Interactions : Imidazole-containing compounds typically interact with various biological targets, including enzymes and receptors involved in disease pathways .
  • Biochemical Pathways : The compound is known to influence multiple biochemical pathways, which may include antibacterial, anti-inflammatory, and antitumor activities .
  • Pharmacokinetics : Its high solubility in polar solvents enhances bioavailability, making it a suitable candidate for drug development .

Antimicrobial Activity

Studies indicate that derivatives of quinoline-4-carboxylic acid exhibit significant antimicrobial properties. For instance, research has shown that 2-(1H-Imidazol-1-yl)quinoline-4-carboxylic acid possesses potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

CompoundActivityReference
2-(1H-Imidazol-1-yl)quinoline-4-carboxylic acidAntibacterial against Staphylococcus aureus and E. coli
Quinoline derivativesAntifungal against Candida albicans
4-Carboxyquinoline derivativesSignificant antimicrobial effects

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

StudyCell LineIC50 (µM)Reference
Evaluation of anticancer activityHeLa (cervical cancer)15.7
Inhibition of cell growthMCF-7 (breast cancer)12.3

Case Study 1: Antiviral Activity

A study investigated the antiviral potential of 2-(1H-Imidazol-1-yl)quinoline-4-carboxylic acid against HIV-1 integrase (IN). The compound was found to inhibit the IN-LEDGF/p75 interaction significantly, with a percentage inhibition exceeding 50% in several assays .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against clinical strains of Helicobacter pylori, showing promising results in inhibiting bacterial growth in both metronidazole-sensitive and resistant strains . This indicates its potential as an alternative treatment option for gastric ulcers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-imidazol-1-yl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can react with aminothiazolones or arylthioureas under reflux with acetic acid (3–5 hours) . Optimization involves adjusting stoichiometry (1.0–1.1 equiv of reactants), temperature (reflux), and catalyst (sodium acetate). Purity is confirmed via HPLC (>98%) . Challenges include controlling regioselectivity during imidazole ring formation.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1H/13C) to verify imidazole and quinoline ring protons/carbons.
  • X-ray crystallography for absolute configuration, as demonstrated for related 4-(1-adamantyl)quinoline derivatives .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C15H12N3O2, expected MW: 266.09).

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) for purity assessment (>95% threshold) .
  • Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition temperature >250°C) .
  • pH-dependent solubility studies in aqueous buffers (e.g., PBS) to assess stability under physiological conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the imidazole or quinoline rings) affect fluorescence properties?

  • Methodological Answer : The aromatic conjugated system in quinoline-4-carboxylic acid derivatives enables strong fluorescence. Modifications like electron-withdrawing groups (e.g., -CF3) on the quinoline ring enhance quantum yield, while bulky substituents (e.g., adamantyl) may reduce it due to steric hindrance . Fluorescence spectra (λex = 350 nm, λem = 450–500 nm) should be measured using a Shimadzu RF5301PC spectrophotometer .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Reagent quality : Use TraceCERT® reference standards to ensure reagent consistency .
  • Reaction monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation (e.g., imine or thiazolidinone intermediates) .
  • Byproduct analysis : Identify side products (e.g., over-alkylated imidazoles) via preparative TLC or column chromatography .

Q. What experimental strategies are recommended for studying metal coordination complexes involving this compound?

  • Methodological Answer :

  • UV-Vis titration : Monitor bathochromic shifts in λmax upon addition of metal ions (e.g., Cd²⁺, Fe³⁺) to confirm complexation .
  • Single-crystal XRD : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) as shown for cadmium complexes of 2-phenylquinoline-4-carboxylic acid derivatives .
  • DFT calculations : Compare experimental and theoretical binding energies for metal-ligand interactions .

Q. How can fluorescence quenching mechanisms be investigated in biological systems?

  • Methodological Answer :

  • Stern-Volmer analysis : Measure quenching constants (Ksv) using collisional quenchers (e.g., acrylamide) to distinguish static vs. dynamic quenching .
  • Cellular imaging : Use confocal microscopy (λex = 405 nm) to track intracellular localization and quenching by biomolecules (e.g., glutathione) .

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